molecular formula C16H13N3O3 B15062633 2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid CAS No. 62294-89-7

2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid

Cat. No.: B15062633
CAS No.: 62294-89-7
M. Wt: 295.29 g/mol
InChI Key: BFSPQNXFWSAVSU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid (CAS: 62294-89-7) is a benzoic acid derivative featuring a hydroxy group at position 2 and a quinoxalin-2-ylmethyl amino substituent at position 3. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol . Quinoxaline, a bicyclic heteroaromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

62294-89-7

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-hydroxy-4-(quinoxalin-2-ylmethylamino)benzoic acid

InChI

InChI=1S/C16H13N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-7,9,17,20H,8H2,(H,21,22)

InChI Key

BFSPQNXFWSAVSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid typically involves the reaction of quinoxaline derivatives with hydroxybenzoic acid under specific conditions. One common method involves the use of anthranilic acid derivatives, which react with quinoxaline derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with methanol in the presence of catalytic H₂SO₄ to form methyl 2-hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoate. This reaction typically achieves >85% yield under reflux conditions .

  • Amidation : Coupling with amines (e.g., alkyl amines, amino acid esters) via carbodiimide-mediated activation (e.g., DCC/DMAP) generates amide derivatives. For example, reaction with glycine methyl ester yields N-(2-hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoyl)glycine methyl ester .

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationMeOH, H₂SO₄, refluxMethyl ester88
AmidationDCC, DMAP, RTAmide derivatives70–92

Functionalization of the Amino Group

The secondary amine participates in nucleophilic substitutions and condensations:

  • Alkylation : Reacts with alkyl halides (e.g., methyl acrylate) in the presence of triethylamine to form N-alkylated products. S-Selective alkylation is favored due to conjugation effects from the quinoxaline ring .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions to generate imine-linked derivatives, useful for metal coordination studies .

Example :

  • Reaction with methyl acrylate produces S-alkylated derivatives confirmed by ¹H NMR (δ 3.47 ppm, SCH₂; δ 2.53 ppm, CH₂CO) .

Modification of the Quinoxaline Moiety

The quinoxaline ring undergoes electrophilic substitutions and tautomerization:

  • Thione-Thiol Tautomerization : The quinoxaline-2-thione form (5a/5b ) exists in equilibrium, enabling selective alkylation at sulfur or nitrogen .

  • Nucleophilic Aromatic Substitution : Halogenated derivatives react with amines or alkoxides at the C-2 position. For instance, treatment with 4-hydroxybenzaldehyde yields 4-(2-methylquinoxaline-3-yloxy)benzaldehyde .

Key Data :

  • Tautomeric equilibrium confirmed by UV-Vis spectroscopy (λ<sub>max</sub> shifts from 320 nm to 290 nm in polar solvents) .

Azide Coupling for Bioconjugation

The hydrazide intermediate (9 ) participates in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Hydrazide Formation : Treatment with hydrazine hydrate converts the ester group to hydrazide (9 , 88% yield, m.p. 208–209°C) .

  • Azide Intermediate : Reaction with NaNO₂/HCl generates an azide (10 ), which couples with amino acid esters (e.g., alanine methyl ester) to form triazole-linked conjugates (11 ) .

Spectral Data for Hydrazide (9 ) :

  • ¹H NMR (DMSO-d₆): δ 9.00 (s, NH), 7.47–8.04 (m, ArH), 3.47 (t, SCH₂) .

  • MS (MALDI): m/z 347 [M + Na]<sup>+</sup> .

Biological Activity-Driven Reactions

Derivatives are synthesized to enhance pharmacological properties:

  • Anticancer Analogues : Introduction of sulfonamide or dithiocarbamate groups via reaction with sulfonyl chlorides or CS₂ improves cytotoxicity (IC₅₀ values: 2–15 μM in HeLa cells) .

  • Antimicrobial Derivatives : Schiff bases with 4-nitrobenzaldehyde show moderate antibacterial activity (MIC: 8–32 μg/mL against S. aureus) .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the quinoxaline-benzoic acid linkage, forming 2-hydroxybenzoic acid and quinoxaline-2-carbaldehyde as byproducts.

  • Hydrolytic Stability : Stable in aqueous buffers (pH 4–8) for 24 hours but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Scientific Research Applications

The applications of 2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid are primarily in scientific research, particularly in the context of developing novel pharmaceutical compounds. This compound, also known by its CAS number 62294-89-7, is a quinoxaline derivative, a class of compounds known for diverse biological activities .

Scientific Research Applications

  • Anticancer Research Quinoxaline derivatives, including this compound, have demonstrated antiproliferative effects through various molecular mechanisms. These mechanisms target tubulin polymerization, topoisomerase II-DNA, folate metabolism, protein kinases, and receptor tyrosine kinases (RTKs) such as vascular epidermal growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), human epidermal receptor 2 (HER2), and fibroblast growth factor receptors (FGFRs) .
  • COX-2 and LDHA Inhibition Quinoxaline derivatives have been evaluated for their enzymatic inhibitory activities against cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in the pathogenesis of colorectal cancer . Specific quinoxalinone and quinazolinone Schiff’s bases have shown promising in vitro results as COX-2 and LDHA inhibitors .
  • Antiviral Agent Functionalized polysubstituted quinoxalines have exhibited antiviral properties .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Azo-Linked Benzothiazole Derivatives

Example Compound : 2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid derivatives .

  • Structural Differences: The substituent at position 4 is an azo-linked benzothiazole group instead of a quinoxalinylmethyl amino group.
  • Synthesis: Diazotization of benzothiazole amines followed by coupling with phenolic benzoic acids, a method distinct from the amination pathway likely used for the target compound.
  • Properties: Azo groups enhance conjugation, leading to strong absorbance in visible light (useful as dyes) . pKa values for carboxylic (≈2.5–3.0) and phenolic (≈8.0–9.0) protons differ slightly from the target compound due to electronic effects of the azo group.

Quinoxaline Derivatives with Sulfonamide Substituents

Example Compound: 4-[[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid (CAS: 672913-36-9) .

  • Structural Differences: Position 4 has a sulfonamide-linked thiophene-quinoxaline substituent.
  • Molecular Weight : 426.5 g/mol (vs. 295.29 g/mol for the target compound) due to the sulfonyl and thiophene groups.

Quinazoline-Based Analogues

Example Compound: 3-Amino-2-phenyl quinazolin(3H)-4-one .

  • Structural Differences: Quinazoline (two nitrogens in a fused benzene-pyrimidine system) replaces quinoxaline.
  • Bioactivity: Quinazolines are prevalent in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications compared to quinoxaline derivatives, which may target nucleic acids or microbial enzymes .

Sulfonate and Thiazole Derivatives

Example Compound: STAT3 inhibitor S31-201 (2-Hydroxy-4-[(4-methylphenyl)sulfonyloxy)acetyl)amino)-benzoic acid) .

  • Structural Differences : A bulky sulfonate-ester substituent at position 4.
  • Bioactivity: S31-201 inhibits STAT3 signaling, a mechanism distinct from quinoxaline-based compounds, which may intercalate DNA or inhibit oxidoreductases .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity/Use Reference
2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid C₁₆H₁₃N₃O₃ 295.29 Quinoxalin-2-ylmethyl amino Potential antimicrobial/intercalation
4-[[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid C₁₉H₁₄N₄O₄S₂ 426.5 Sulfonamide-thiophene-quinoxaline Not specified (structural focus)
S31-201 (STAT3 inhibitor) C₁₅H₁₄N₂O₆S 350.34 Sulfonyloxy acetyl amino STAT3 pathway inhibition
2-Hydroxy-4-substituted-3-(benzothiazolyl-azo)benzoic acid Varies ~350–400 Azo-linked benzothiazole Dyes, analytical ligands
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Thiazole Not specified (reagent focus)

Key Findings and Implications

  • Electronic Effects: Quinoxaline’s electron-deficient aromatic system may enhance DNA intercalation or enzyme inhibition compared to benzothiazole or thiazole derivatives .
  • Bioactivity : Sulfonamide and sulfonate groups (e.g., S31-201) improve target engagement in signaling pathways, while azo compounds are more suited for optical applications .
  • Synthetic Complexity : Diazotization/coupling routes (azo compounds) are more labor-intensive than direct amination (target compound), affecting scalability .

Biological Activity

2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid is a compound that incorporates both a benzoic acid moiety and a quinoxaline structure, suggesting potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a hydroxyl group at the 2-position and an amino group attached to a quinoxaline ring. This unique combination may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer (CRC) and breast cancer. The mechanism often involves the inhibition of key enzymes such as topoisomerase II and protein kinases, which are crucial in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Quinoxaline Derivative ACRC96.19 ± 5.39Topoisomerase II inhibition
Quinoxaline Derivative BBreast Cancer121.55 ± 1.41Protein kinase inhibition

Antibacterial Activity

The antibacterial properties of quinoxaline derivatives have been extensively studied. Compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Study: Antibacterial Screening
A recent screening of various quinoxaline derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Antiviral Activity

Quinoxaline derivatives have also been evaluated for their antiviral properties. For example, some compounds have shown effectiveness against the Hepatitis B virus (HBV) and Coxsackievirus B5, with mechanisms involving interference in viral replication processes .

Table 2: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TargetedEC50 (µM)Mechanism of Action
Quinoxaline Derivative CHBV100Inhibition of viral replication
Quinoxaline Derivative DCoxsackievirus B50.06Disruption of viral entry

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinoxaline derivatives act by inhibiting key enzymes involved in cancer progression and bacterial metabolism.
  • Receptor Interaction : Some compounds may bind to specific receptors or proteins, altering their function and disrupting cellular processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.

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